

# Prognostic value of GDF15 compared to established cardiac markers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GF 15    |           |
| Cat. No.:            | B6612538 | Get Quote |

# GDF15: A Rising Contender in Cardiovascular Risk Stratification

An In-depth Comparison with Established Cardiac Markers

Growth differentiation factor 15 (GDF15), a stress-responsive cytokine, is emerging as a potent prognostic biomarker in cardiovascular disease. This guide provides a comprehensive comparison of GDF15 against established cardiac markers such as high-sensitivity cardiac troponin T (hs-cTnT), N-terminal pro-B-type natriuretic peptide (NT-proBNP), and high-sensitivity C-reactive protein (hs-CRP), offering researchers, scientists, and drug development professionals a detailed overview of its prognostic capabilities, supported by experimental data and methodologies.

## **Prognostic Performance Across Cardiovascular Conditions**

Recent studies have consistently demonstrated that GDF15 provides significant prognostic information for various cardiovascular events, often independent of and incremental to traditional biomarkers.

Acute Coronary Syndrome (ACS): In patients with ACS, elevated GDF15 levels are strongly associated with an increased risk of long-term all-cause death and major adverse cardiovascular events (MACE).[1] A study involving 358 ACS patients found that GDF15



concentrations greater than 1800 ng/L were independently associated with all-cause death (Hazard Ratio [HR] 4.09) and MACE (HR 2.48).[1] The addition of GDF15 to a clinical model significantly improved the risk prediction for all-cause death.[1] Furthermore, a meta-analysis has confirmed that high plasma GDF15 levels are associated with an increased risk of mortality and recurrent myocardial infarction (MI) in ACS patients.[2] Some research suggests GDF15's prognostic value for MI and stroke is more significant in patients stabilized after recent ACS rather than during the acute phase.[3]

Chronic Heart Failure (CHF): In the context of chronic heart failure, GDF15 has proven to be a powerful predictor of adverse outcomes.[4] One study reported that in multivariate analysis, only left ventricular ejection fraction (LVEF) and GDF15 emerged as independent predictors of 12-month mortality in CHF patients.[4] Another study in patients with advanced chronic heart failure found GDF15 to be an independent prognostic marker for long-term mortality, incremental to NT-proBNP.[5] In fact, GDF15 was identified as a more potent predictor of mortality than NT-proBNP in this high-risk population.[5][6] A meta-analysis of 6,244 CHF patients showed a 6% increased risk of all-cause mortality for every 1-unit increase in the natural logarithm of baseline GDF15 concentration.[7]

Coronary Artery Disease (CAD): For patients with stable coronary artery disease, elevated GDF15 levels are independently associated with an increased risk of MACE and all-cause death.[8] A meta-analysis including 49,443 CAD patients demonstrated that the highest GDF15 concentrations were significantly associated with an increased risk of all-cause death (HR 2.24), cardiovascular death (HR 2.00), and MI (HR 1.42) after adjusting for clinical characteristics and other prognostic biomarkers.[9]

### **Comparative Data on Prognostic Value**

The following tables summarize the quantitative data from key studies, comparing the prognostic performance of GDF15 with established cardiac markers.

Table 1: Prognostic Value of GDF15 in Acute Coronary Syndrome (ACS)



| Study/Coho<br>rt              | Patient<br>Population      | Endpoint                           | Marker(s)<br>Compared                         | Key<br>Findings<br>(Hazard<br>Ratio/C-<br>index)                                                  | Citation |
|-------------------------------|----------------------------|------------------------------------|-----------------------------------------------|---------------------------------------------------------------------------------------------------|----------|
| L. Maristany<br>et al. (2021) | 358 ACS patients           | All-Cause<br>Death                 | GDF15 vs.<br>Clinical<br>Model                | GDF15 >1800 ng/L: HR 4.09. Addition of GDF15 to clinical model increased AUC from 0.823 to 0.876. | [1]      |
| GUSTO-IV<br>(2007)            | 2081 NSTE-<br>ACS patients | 1-Year<br>Mortality                | GDF15, NT-<br>proBNP, hs-<br>cTnT, hs-<br>CRP | GDF15 (AUC 0.757) was a strong predictor, adding prognostic information to other markers.         | [10]     |
| BIOMArCS<br>Cohort            | 844 post-<br>ACS patients  | CV Mortality<br>& Recurrent<br>ACS | GDF15, hs-<br>cTnT, NT-<br>proBNP, hs-<br>CRP | Longitudinally measured GDF15 (HR 1.81) and hscTnT (HR 1.61) were independent predictors.         | [11]     |

Table 2: Prognostic Value of GDF15 in Chronic Heart Failure (CHF)



| Study/Coho<br>rt               | Patient<br>Population           | Endpoint                                                | Marker(s)<br>Compared                              | Key Findings (Hazard Ratio/C- index)                                                 | Citation |
|--------------------------------|---------------------------------|---------------------------------------------------------|----------------------------------------------------|--------------------------------------------------------------------------------------|----------|
| Kempf et al.<br>(2007)         | 235 CHF<br>patients             | 12-Month<br>Mortality                                   | GDF15 vs.<br>NT-proBNP,<br>LVEF, etc.              | GDF15 was<br>an<br>independent<br>predictor<br>(P=0.003),<br>along with<br>LVEF.     | [4]      |
| van der Velde<br>et al. (2013) | 209<br>advanced<br>CHF patients | All-Cause<br>Mortality                                  | GDF15, NT-<br>proBNP, hs-<br>CRP, hs-TnT,<br>Gal-3 | GDF15 (AUC 0.78) was the most predictive marker, stronger than NT-proBNP (AUC 0.63). | [5]      |
| Meta-<br>Analysis<br>(2020)    | 6,244 CHF patients              | All-Cause<br>Mortality                                  | GDF15                                              | Per 1 LnU<br>increase in<br>GDF15: HR<br>1.06.                                       | [7]      |
| TRIUMPH<br>Cohort              | 496 acute HF<br>patients        | All-Cause<br>Mortality &<br>HF<br>Rehospitaliza<br>tion | GDF15, NT-<br>proBNP, ST2,<br>Gal-3, cTnl          | NT-proBNP was the strongest predictor, followed by GDF15 and ST2.                    | [12]     |

Table 3: Prognostic Value of GDF15 in Coronary Artery Disease (CAD)



| Study/Coho<br>rt            | Patient<br>Population | Endpoint                            | Marker(s)<br>Compared                            | Key<br>Findings<br>(Hazard<br>Ratio/C-<br>index)                                                               | Citation |
|-----------------------------|-----------------------|-------------------------------------|--------------------------------------------------|----------------------------------------------------------------------------------------------------------------|----------|
| Zhao et al.<br>(2021)       | 3654 CAD patients     | MACE & All-<br>Cause Death          | GDF15 vs.<br>Clinical<br>Model                   | GDF15 >1800 ng/L was independentl y associated with MACE (HR 1.74) and all-cause death (HR 2.04).              | [8]      |
| Meta-<br>Analysis<br>(2020) | 49,443 CAD patients   | All-Cause<br>Death, CV<br>Death, MI | GDF15 vs. hs-TnT, cystatin C, hs-CRP, NT- proBNP | Highest GDF15 levels independentl y predicted all-cause death (HR 2.24), CV death (HR 2.00), and MI (HR 1.42). | [9]      |

### **Experimental Protocols**

A summary of the methodologies from key cited studies is provided below to facilitate the interpretation and replication of findings.

Study: L. Maristany et al. (2021) - Long-term prognostic value of GDF-15 in acute coronary syndromes

• Study Design: Prospective cohort study.



- Patient Cohort: 358 patients with Acute Coronary Syndromes (ACS) who underwent coronary angiography.
- Biomarker Measurement: Plasma GDF15 was measured.
- Statistical Analysis: A clinical model including GRACE score, left ventricular ejection fraction <40%, prior myocardial infarction, and age was used. The incremental prognostic value of GDF15 was assessed for all-cause death. Net reclassification improvement and integrated discrimination improvement were also calculated. A multivariate competing risk model was used to assess the association between GDF15 and the incidence of heart failure and myocardial infarction.

Study: GUSTO-IV Non-ST-Elevation Acute Coronary Syndrome trial

- Study Design: Analysis of blood samples from a prospective, randomized, multicenter clinical trial.
- Patient Cohort: 2081 patients with non-ST-elevation acute coronary syndrome (NSTE-ACS).
- Biomarker Measurement: GDF15 levels were determined by an immunoradiometric assay. NT-proBNP, troponin T, and C-reactive protein were also measured.
- Statistical Analysis: Patients were categorized into tertiles based on GDF15 levels. Cox regression analysis was used to identify independent predictors of 1-year mortality. Receiver operating characteristic (ROC) curve analysis was performed to assess the prognostic accuracy of GDF15.

Study: van der Velde et al. (2013) - Incremental Prognostic Power of Novel Biomarkers in Advanced Chronic Heart Failure

- Study Design: Prospective observational cohort study.
- Patient Cohort: 209 patients with advanced chronic heart failure (97% NYHA class III).
- Biomarker Measurement: Circulating concentrations of NT-proBNP, GDF15, hs-CRP, galectin-3, and hs-TnT were measured.



Statistical Analysis: The primary endpoint was all-cause long-term mortality. The prognostic
value of each biomarker was assessed using univariate and multivariate Cox proportional
hazard regression models. The area under the curve (AUC) was calculated for each marker,
and the incremental value to NT-proBNP was determined using the integrated discrimination
improvement (IDI) and net reclassification improvement (NRI).

#### **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the conceptual framework for evaluating the prognostic utility of GDF15 and its relationship with cardiovascular disease.



Click to download full resolution via product page

Caption: Workflow for evaluating the prognostic value of GDF15.

Caption: GDF15 in the context of cardiovascular pathophysiology.

In conclusion, GDF15 has consistently demonstrated its potential as a valuable prognostic marker across a spectrum of cardiovascular diseases. Its ability to provide information independent of and incremental to established cardiac markers like hs-cTnT and NT-proBNP positions it as a promising tool for enhanced risk stratification and patient management in the future. Further research into its biological roles and clinical utility is warranted to fully integrate GDF15 into routine clinical practice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Long-term prognostic value of growth differentiation factor-15 in acute coronary syndromes PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth differentiation factor—15 predicts the prognoses of patients with acute coronary syndrome: a meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ahajournals.org [ahajournals.org]
- 5. ole.uff.br [ole.uff.br]
- 6. researchgate.net [researchgate.net]
- 7. A Meta-Analysis of Growth Differentiation Factor-15 and Prognosis in Chronic Heart Failure PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth differentiation factor-15 is associated with cardiovascular outcomes in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prognostic value of growth differentiation factor-15 in patients with coronary artery disease: A meta-analysis and systematic review PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Multimarker Analysis of Serially Measured GDF-15, NT-proBNP, ST2, GAL-3, cTnI, Creatinine, and Prognosis in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Prognostic value of GDF15 compared to established cardiac markers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6612538#prognostic-value-of-gdf15-compared-to-established-cardiac-markers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com